molecular formula C26H25N5O4 B2958566 Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate CAS No. 938739-84-5

Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate

Cat. No.: B2958566
CAS No.: 938739-84-5
M. Wt: 471.517
InChI Key: QEHLAXSFICKIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a structurally complex heterocyclic molecule characterized by a fused imidazolino-purinone core. This scaffold is substituted with a phenylethyl group at position 8, methyl groups at positions 1 and 7, and a phenylmethyl acetate moiety at position 2.

Properties

CAS No.

938739-84-5

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-17-14-29-22-23(27-25(29)31(17)18(2)20-12-8-5-9-13-20)28(3)26(34)30(24(22)33)15-21(32)35-16-19-10-6-4-7-11-19/h4-14,18H,15-16H2,1-3H3

InChI Key

QEHLAXSFICKIFC-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula. The structure includes multiple functional groups that may contribute to its biological activity.

Property Details
IUPAC Name Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate
Molecular Formula C23H28N4O4
Molecular Weight 420.50 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains:

  • Case Study 2 : Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Summary of Key Studies

Study Findings
Study on Cancer CellsDemonstrated dose-dependent inhibition of cell growth in breast cancer cell lines.
Antimicrobial TestingShowed effective inhibition against S. aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL.

Toxicity Assessment

Toxicity studies are crucial for understanding the safety profile of the compound. Current data suggest a relatively low toxicity profile at therapeutic doses; however, further studies are needed to establish comprehensive safety parameters.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis: Compound 1l was synthesized via a one-pot, two-step reaction involving cyclization and substitution ().
  • Biological Data : Neither compound has reported activity in public databases or peer-reviewed studies, necessitating further experimental validation.

Recommendations :

Explore synthetic strategies analogous to those used for 1l (e.g., cyclization reactions with modified substrates).

Conduct comparative pharmacokinetic studies to assess stability and bioavailability differences.

Prioritize crystallographic analysis using tools like SHELXL () to resolve structural ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.